molecular formula C21H18N2O3S B2901849 2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-70-4

2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2901849
CAS No.: 899746-70-4
M. Wt: 378.45
InChI Key: CRLFOUQLXKEVAO-UHFFFAOYSA-N
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Description

The compound 2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS: 899746-15-7) is a tricyclic heterocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a phenol group and substituted with a methoxy group at position 7 and a thiophen-3-yl moiety at position 5 . Its molecular formula is C₂₁H₁₈N₂O₃S, with a molecular weight of 378.4 g/mol . The structure includes hydrogen-bonding functionalities (phenol and methoxy groups) and aromatic heterocycles (thiophene), which may influence its physicochemical and biological properties. However, critical data such as melting point, solubility, and bioactivity remain unreported in the available literature.

Properties

IUPAC Name

2-(7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-19-8-4-6-15-17-11-16(14-5-2-3-7-18(14)24)22-23(17)21(26-20(15)19)13-9-10-27-12-13/h2-10,12,17,21,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLFOUQLXKEVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridine-Substituted Analog

A structurally similar compound, 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS: 899984-99-7), replaces the thiophene ring with a pyridin-3-yl group.

Simplified Tricyclic Derivatives

Compound 6k (2-methyl-7-methoxy-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one) lacks the thiophene and phenol substituents but retains the methoxy group and tricyclic core. The absence of the phenol group reduces hydrogen-bonding capacity, while the methyl group may increase lipophilicity .

Substituent Modifications in Related Heterocycles

Pyrrolo-Thiazolo-Pyrimidine Derivatives

Compounds such as 3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (compound 6 ) feature a pyrrolo-thiazolo-pyrimidine core instead of the pyrazolo-oxazine system. These derivatives exhibit additional nitrogen and sulfur atoms, which could confer distinct electronic and steric properties .

Indole-Benzoxazine Hybrids

The compound 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl)acetamide (compound 6l) integrates an indole moiety with a benzoxazine ring.

Physicochemical and Functional Implications

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₁₈N₂O₃S 378.4 Thiophen-3-yl, phenol, methoxy
Pyridine Analog C₂₂H₁₉N₃O₃ 373.4 Pyridin-3-yl, phenol, methoxy
Compound 6k C₁₃H₁₃N₃O₂ 259.3 Methyl, methoxy, ketone

The target compound’s higher molecular weight compared to 6k reflects its additional thiophene and phenol groups. The pyridine analog’s lower molecular weight despite a larger formula highlights the impact of heteroatom composition.

Hydrogen-Bonding Potential

The phenol group in the target compound enables strong hydrogen-bond donor activity, a feature absent in 6k and modified in the pyridine analog (pyridine’s nitrogen can act as an acceptor). Such differences may influence crystallization behavior or biological target interactions .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step processes:

  • Pyrazole ring formation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., via cyclization) .
  • Oxazine ring closure : Cyclization of intermediates with phenol derivatives under controlled pH and temperature .
  • Thiophen-3-yl introduction : Suzuki-Miyaura coupling or condensation reactions for aryl group incorporation . Key conditions : Microwave-assisted synthesis improves reaction efficiency (reducing time from 12h to 2h) , while solvent choice (e.g., DMF, ethanol) impacts kinetics and product distribution . Yield optimization requires monitoring via TLC and purification via column chromatography .

Q. How is structural characterization performed using spectroscopic methods?

  • NMR : 1H/13C NMR identifies proton environments (e.g., phenolic -OH at δ 9.8–10.2 ppm, methoxy at δ 3.8–4.0 ppm) and confirms ring fusion .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 435.12 for C22H18N2O3S) .
  • X-ray crystallography : Resolves stereochemistry of the 5,10b-dihydrobenzoxazine scaffold .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition studies .
  • Neuroprotective : Microglial activation assays (e.g., LPS-induced TNF-α suppression) . Use DMSO for solubility and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory data on biological activity between analogs be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and compare IC50 values .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm hypothesized targets (e.g., MAPK pathways) .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 504850) with in-house results to identify assay-specific biases .

Q. What strategies optimize reaction conditions for introducing the thiophen-3-yl moiety?

  • Catalyst screening : Compare Pd(PPh3)4 vs. PdCl2(dppf) in Suzuki couplings; the latter improves aryl-thiophene coupling efficiency by ~20% .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance electrophilicity of thiophene intermediates .
  • Temperature control : Maintain 60–80°C to prevent side reactions (e.g., dimerization) .

Q. How does stereoelectronic tuning of the methoxy group affect bioactivity?

  • Electron-donating effects : Methoxy groups enhance π-stacking with aromatic residues in enzyme active sites (e.g., COX-2) .
  • Comparative studies : Replace methoxy with electron-withdrawing groups (e.g., nitro) to test potency shifts in kinase inhibition assays .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and binding affinity trends .

Q. What methodologies address low solubility in pharmacological assays?

  • Prodrug design : Acetylate the phenolic -OH to improve logP (e.g., logP increases from 2.1 to 3.5) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for in vivo studies .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for heterocycle-mediated toxicity?

  • Range-finding assays : Start at 0.1–100 µM, with 3-fold dilutions .
  • Off-target screening : Include hERG inhibition assays to assess cardiac toxicity risks .
  • Metabolic stability : Use liver microsomes (human/rat) to predict CYP450-mediated degradation .

Q. What statistical approaches resolve variability in synthetic yield data?

  • Design of Experiments (DoE) : Apply factorial designs to test interactions between temperature, solvent, and catalyst loading .
  • ANOVA : Identify significant factors (e.g., solvent polarity contributes 45% variance in yield) .
  • Machine learning : Train random forest models on historical reaction data to predict optimal conditions .

Q. How can crystallography data resolve ambiguities in diastereomer formation?

  • Chiral chromatography : Use Chiralpak IA columns to separate enantiomers (e.g., α = 1.2 for R/S forms) .
  • Single-crystal XRD : Assign absolute configuration via Flack parameter analysis (e.g., 0.02(3) for 5R,10bS) .

Tables

Q. Table 1: Solvent Effects on Thiophen-3-yl Coupling Yield

SolventDielectric ConstantYield (%)Byproducts (%)
DMF36.77812
THF7.5658
Ethanol24.34222
Data from

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentIC50 (COX-2, µM)IC50 (HeLa, µM)
4-Chloro0.452.1
4-Methoxy0.321.8
4-Nitro1.205.6
Data from

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